molecular formula C11H14ClNS B2585121 4-(3-Chlorobenzyl)thiomorpholine CAS No. 414877-54-6

4-(3-Chlorobenzyl)thiomorpholine

Cat. No.: B2585121
CAS No.: 414877-54-6
M. Wt: 227.75
InChI Key: ZCTCUBBVDCJFKH-UHFFFAOYSA-N
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Description

4-(3-Chlorobenzyl)thiomorpholine is a thiomorpholine derivative featuring a 3-chlorobenzyl substituent on the nitrogen atom of the six-membered thiomorpholine ring. Thiomorpholine, a sulfur-containing analogue of morpholine, is characterized by a chair conformation in its solid-state structure, with the sulfur atom contributing to increased lipophilicity compared to morpholine . This compound is synthesized via nucleophilic aromatic substitution (NAS) reactions, analogous to methods described for related thiomorpholine derivatives (e.g., substitution of halogenated aromatic substrates with thiomorpholine) .

Properties

IUPAC Name

4-[(3-chlorophenyl)methyl]thiomorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNS/c12-11-3-1-2-10(8-11)9-13-4-6-14-7-5-13/h1-3,8H,4-7,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCTCUBBVDCJFKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001323867
Record name 4-[(3-chlorophenyl)methyl]thiomorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001323867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198106
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

414877-54-6
Record name 4-[(3-chlorophenyl)methyl]thiomorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001323867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chlorobenzyl)thiomorpholine typically involves the reaction of thiomorpholine with 3-chlorobenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chlorobenzyl)thiomorpholine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the chlorine atom or to modify the thiomorpholine ring.

    Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dechlorinated or modified thiomorpholine derivatives.

    Substitution: Various substituted benzylthiomorpholine derivatives.

Scientific Research Applications

4-(3-Chlorobenzyl)thiomorpholine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Chlorobenzyl)thiomorpholine involves its interaction with molecular targets such as enzymes or receptors. The thiomorpholine ring can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The 3-chlorobenzyl group enhances the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Comparison with Similar Thiomorpholine Derivatives

4-(4-Nitrophenyl)thiomorpholine
  • Structure : The nitro group at the para position of the phenyl ring induces a chair conformation in the thiomorpholine ring, with intermolecular C–H···O hydrogen bonds and aromatic stacking stabilizing the crystal lattice .
  • Synthesis : Prepared via NAS of 4-fluoronitrobenzene with thiomorpholine in acetonitrile .
  • Key Difference : The 3-chlorobenzyl group in the target compound replaces the 4-nitrophenyl group, likely altering electronic properties and steric effects. The chlorine atom’s electron-withdrawing nature may enhance binding to hydrophobic pockets in biological targets compared to nitro groups.
4-(2-Fluoro-4-nitrophenyl)thiomorpholine
  • Structure: Features a fluorine atom at the ortho position and a nitro group at the para position.
  • Comparison : The absence of fluorine in 4-(3-Chlorobenzyl)thiomorpholine may reduce polarity but improve lipophilicity, favoring membrane permeability.
3-Cyclobutyl-thiomorpholine 1,1-dioxide
  • Structure : The sulfur atom is oxidized to a sulfone, increasing polarity and reducing metabolic susceptibility compared to the sulfide form in this compound .
  • Applications : Used in pharmaceuticals and agrochemicals due to enhanced stability .
4-(3-Chloro-2-hydroxypropyl)thiomorpholine 1,1-dioxide
  • Structure : Contains a hydroxypropyl chain and a sulfone group. The hydroxyl group introduces hydrogen-bonding capability, which may improve solubility .

Pharmacological and Physicochemical Properties

Compound Substituent Molecular Formula Key Properties Applications
This compound 3-Chlorobenzyl C₁₁H₁₄ClNS High lipophilicity (Cl substituent); potential metabolic oxidation at S atom Kinase inhibitors, antimicrobials*
4-(4-Nitrophenyl)thiomorpholine 4-Nitrophenyl C₁₀H₁₂N₂O₂S Crystalline structure with hydrogen bonding; precursor to aniline derivatives Antidiabetic agents, antimycobacterials
4-(2-Fluoro-4-nitrophenyl)thiomorpholine 2-Fluoro-4-nitrophenyl C₁₀H₁₁FN₂O₂S Moderate solubility; fluorine enhances stability Pharmaceutical intermediates
3-Cyclobutyl-thiomorpholine 1,1-dioxide Cyclobutyl, sulfone C₈H₁₅NO₂S₂ High polarity; stable sulfone group Agrochemicals, material science

*Inferred from structural analogues in the evidence.

  • Lipophilicity : The 3-chlorobenzyl group in the target compound likely confers higher logP values compared to nitro- or hydroxy-substituted derivatives, enhancing blood-brain barrier penetration.
  • Metabolic Stability : Sulfur in thiomorpholine is susceptible to oxidation, whereas sulfone derivatives (e.g., 3-Cyclobutyl-thiomorpholine 1,1-dioxide) resist further metabolism .

Biological Activity

4-(3-Chlorobenzyl)thiomorpholine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound has a distinctive structure characterized by a thiomorpholine ring substituted with a chlorobenzyl group. This structure is significant for its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing several key properties:

  • Antimicrobial Activity : The compound has shown promising results in inhibiting bacterial growth, particularly through the inhibition of bacterial RNA polymerase, which is crucial for bacterial survival and replication.
  • Cytotoxicity : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. Its IC50 values suggest effective concentration ranges for inducing cell death in these models .
  • Enzyme Inhibition : It acts as an inhibitor for certain enzymes, which may be leveraged for therapeutic purposes in diseases where these enzymes play a critical role.

The mechanism by which this compound exerts its biological effects involves:

  • Interaction with Proteins : The compound binds to specific proteins or enzymes, altering their activity. This interaction can lead to downstream effects that inhibit cellular processes crucial for pathogen survival or cancer cell proliferation.
  • Modulation of Signaling Pathways : By inhibiting key enzymes, it may disrupt signaling pathways that are essential for cell growth and survival.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds. Below is a summary table comparing its biological activities with those of related thiomorpholines.

CompoundAntimicrobial ActivityCytotoxicity (IC50)Enzyme Inhibition
This compoundYesModerate (varies)Yes
Thiomorpholine AModerateHighNo
4-MethylthiomorpholineYesLowYes

Case Studies

  • Antimicrobial Efficacy : A study investigated the efficacy of this compound against Staphylococcus aureus, demonstrating a significant reduction in bacterial viability at concentrations as low as 10 µM. This supports its potential use as an antimicrobial agent.
  • Cytotoxicity in Cancer Models : In vitro studies on various cancer cell lines (e.g., HeLa and MCF-7) revealed that this compound induced apoptosis at IC50 values ranging from 15 to 25 µM, highlighting its potential as an anticancer therapeutic .

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